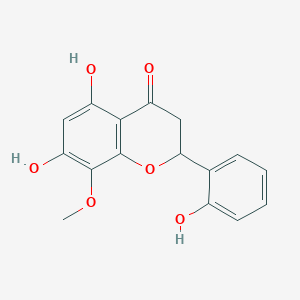
2',5,7-Trihydroxy-8-methoxyflavanone
概要
説明
2’,5,7-Trihydroxy-8-methoxyflavanone is a natural product from Abacopteris penangiana. It presents neuroprotective effects in vitro and in vivo . It is a flavonoid extracted from the root of Scutellaria baicalensis and has been used as a traditional medicine in East Asian countries .
Molecular Structure Analysis
The molecular structure of 2’,5,7-Trihydroxy-8-methoxyflavanone consists of 15 carbon skeletons and two aromatic rings (A and B) connected by three carbon chains .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’,5,7-Trihydroxy-8-methoxyflavanone include a molecular weight of 302.28 g/mol, a topological polar surface area of 96.2 Ų, and a heavy atom count of 22 .科学的研究の応用
Chemical Properties
“2’,5,7-Trihydroxy-8-methoxyflavone” is a chemical compound with the molecular formula C16H12O6 and a molecular weight of 300.26 . It has a boiling point of 561.4±50.0 °C and a density of 1.512±0.06 g/cm3 .
Biological Sources
This compound is found in Scutellaria baicalensis , a species of flowering plant in the mint family, Lamiaceae .
Anti-inflammatory Properties
“2’,5,7-Trihydroxy-8-methoxyflavone” has been found to have anti-inflammatory properties . It suppresses NF-κB activation, a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Cholesterol Biosynthesis
This compound has been shown to reduce cholesterol biosynthesis . This suggests potential applications in the treatment of conditions related to high cholesterol.
Neuroprotective Effects
“2’,5,7-Trihydroxy-8-methoxyflavone” has been found to be neuroprotective against neuronal oxidative damage . This suggests potential applications in the treatment of neurodegenerative diseases.
Inhibition of Lipid Peroxidation
This compound has been found to inhibit lipid peroxidation , a process that can lead to cell damage. This suggests potential applications in the prevention of diseases related to oxidative stress.
Cell Cycle Arrest
“2’,5,7-Trihydroxy-8-methoxyflavone” has been found to induce G1-phase cell cycle arrest . This suggests potential applications in cancer treatment.
Behavioral Experiments
This compound has been used in behavioral experiments involving a circular water tank and a video tracking system . This suggests potential applications in behavioral and psychological research.
作用機序
Target of Action
It is known that flavonoids, the class of compounds to which it belongs, often interact with a variety of cellular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
It has been reported to have cytotoxic activity , suggesting that it may interact with cellular targets in a way that leads to cell death
Biochemical Pathways
Given its cytotoxic activity , it may be inferred that it impacts pathways related to cell survival and death.
Pharmacokinetics
It is soluble in various organic solvents, suggesting it may have good bioavailability .
Result of Action
Its reported cytotoxic activity suggests that it may induce cell death .
Action Environment
Like other flavonoids, its activity may be influenced by factors such as ph, temperature, and the presence of other molecules .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-4-2-3-5-9(8)17/h2-6,13,17-18,20H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBNKMKLIWQQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',5,7-Trihydroxy-8-methoxyflavanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]](/img/structure/B3026716.png)
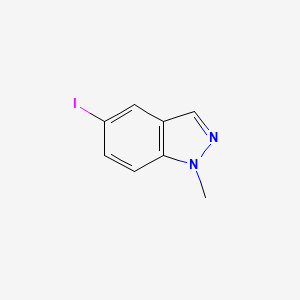
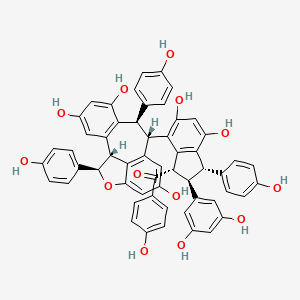
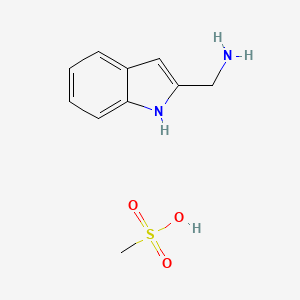
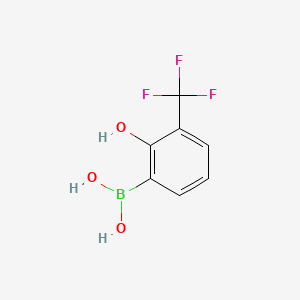

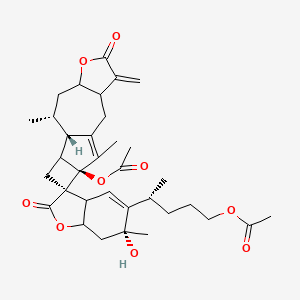


![6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026730.png)

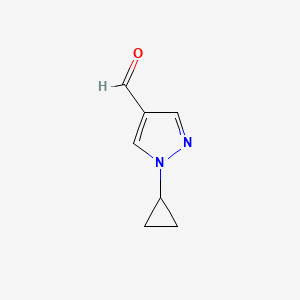
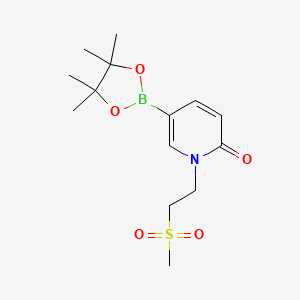
![3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026736.png)